ethyl 5-(2-methylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
CAS No.: 851946-94-6
Cat. No.: VC4769441
Molecular Formula: C23H19N3O4S
Molecular Weight: 433.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851946-94-6 |
|---|---|
| Molecular Formula | C23H19N3O4S |
| Molecular Weight | 433.48 |
| IUPAC Name | ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
| Standard InChI | InChI=1S/C23H19N3O4S/c1-3-30-23(29)19-17-13-31-21(24-20(27)16-12-8-7-9-14(16)2)18(17)22(28)26(25-19)15-10-5-4-6-11-15/h4-13H,3H2,1-2H3,(H,24,27) |
| Standard InChI Key | CRTVPEQEZBPVPM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3C)C4=CC=CC=C4 |
Introduction
Ethyl 5-(2-methylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the class of thieno[3,4-d]pyridazine derivatives. Its unique structural features and potential biological activities make it a subject of interest in medicinal chemistry and drug development.
Synthesis Methods
The synthesis of ethyl 5-(2-methylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves several chemical reactions:
-
Formation of Thieno[3,4-d]pyridazine Core: The initial step often includes the reaction of appropriate thiophene and pyridazine derivatives.
-
Amidation: The introduction of the 2-methylbenzamide moiety is achieved through amidation reactions using suitable coupling agents.
-
Esterification: The final step involves esterification to introduce the ethyl carboxylate functionality.
These reactions are generally monitored using techniques such as thin-layer chromatography (TLC) and characterized through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biological Activity and Applications
Ethyl 5-(2-methylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has shown promising biological activities:
Mechanism of Action
The compound is believed to interact with specific molecular targets within biological systems. It may exhibit:
-
Inhibition of Kinases: Potentially inhibiting kinases involved in cancer cell proliferation.
-
Anti-inflammatory Properties: Modulating inflammatory pathways which could lead to therapeutic effects in various conditions.
Characterization Techniques
To confirm the identity and purity of ethyl 5-(2-methylbenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, several analytical techniques are employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Determines the structure and purity |
| Mass Spectrometry (MS) | Confirms molecular weight |
| Infrared Spectroscopy (IR) | Identifies functional groups |
| Ultraviolet-visible Spectroscopy (UV-VIS) | Assesses electronic transitions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume